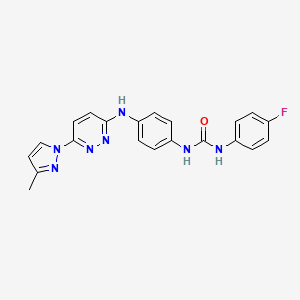
1-(4-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-fluorophenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN5O, with a molecular weight of approximately 364.4 g/mol. The structure features a urea linkage connected to a fluorophenyl group and a pyridazinyl moiety, which is further substituted with a pyrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . For instance, compounds containing pyrazole moieties have shown significant activity against various cancer cell lines:
- Aurora Kinase Inhibition : Pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases, which are critical in cell division. For example, AT9283, a related pyrazol-4-yl urea, demonstrated IC50 values in the nanomolar range against Aurora A and B kinases .
- Cell Proliferation Inhibition : In vitro studies indicated that pyrazole derivatives can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, compounds with similar structures showed IC50 values ranging from 0.01 µM to 0.39 µM against these cell lines .
The proposed mechanism of action for compounds like This compound involves:
- Kinase Inhibition : Targeting specific kinases involved in tumor growth and survival.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Study 1: Antitumor Activity Evaluation
In a study conducted by Xia et al., various pyrazole derivatives were screened for antitumor activity. One derivative exhibited significant apoptosis induction in cancer cells with an IC50 value of 49.85 µM . This aligns with findings that suggest similar compounds can effectively induce cell death in tumorigenic cells.
Study 2: Selectivity Towards Cancer Cells
A recent review discussed aminopyrazole derivatives showing selective toxicity towards cancer cells while sparing normal fibroblasts. For instance, one compound displayed a growth inhibition percentage of 54.25% against HepG2 cells but showed minimal toxicity to normal cells . This selectivity is crucial for developing effective anticancer therapies.
Table 1: Biological Activity Overview
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-12-13-29(28-14)20-11-10-19(26-27-20)23-16-6-8-18(9-7-16)25-21(30)24-17-4-2-15(22)3-5-17/h2-13H,1H3,(H,23,26)(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIPVEXZCOFTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














